REACTION_CXSMILES
|
C1C(C#N)=CC2C(CCCCN3CCN(C4C=CC5OC(C(N)=O)=CC=5C=4)CC3)=CNC=2C=1.[OH:34][CH2:35][CH2:36][CH2:37][CH2:38][C:39]1[C:47]2[C:42](=[CH:43][CH:44]=[C:45]([C:48]#[N:49])[CH:46]=2)[NH:41][CH:40]=1>CS(C)=O>[O:34]=[CH:35][CH2:36][CH2:37][CH2:38][C:39]1[C:47]2[C:42](=[CH:43][CH:44]=[C:45]([C:48]#[N:49])[CH:46]=2)[NH:41][CH:40]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C#N)C(=CN2)CCCCN3CCN(CC3)C=4C=CC5=C(C4)C=C(O5)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCCC1=CNC2=CC=C(C=C12)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Type
|
CUSTOM
|
Details
|
to produce a reaction mass
|
Type
|
CONCENTRATION
|
Details
|
concentrating the resulting mass
|
Type
|
CUSTOM
|
Details
|
to produce an oily residue
|
Type
|
CUSTOM
|
Details
|
The resulting residue is then chromatographed on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of dichloromethane and methyl tert-butyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
O=CCCCC1=CNC2=CC=C(C=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |